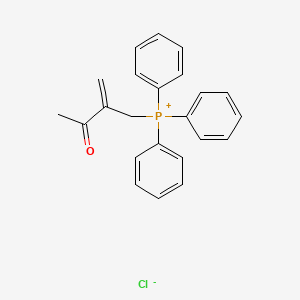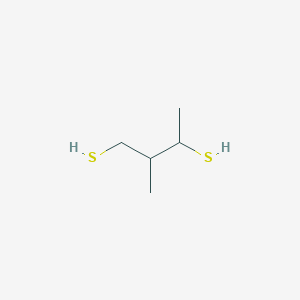
2-Methylbutane-1,3-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbutane-1,3-dithiol is an organosulfur compound characterized by the presence of two thiol groups (-SH) attached to a 2-methylbutane backbone
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylbutane-1,3-dithiol can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1,3-diol with thiolating agents such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired dithiol compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the compound, making it suitable for large-scale applications .
化学反应分析
Types of Reactions: 2-Methylbutane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation.
Hydrocarbons: Resulting from reduction.
Thioethers: Produced via substitution reactions.
科学研究应用
2-Methylbutane-1,3-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes .
作用机制
The mechanism of action of 2-Methylbutane-1,3-dithiol involves its thiol groups, which can form strong bonds with metal ions and other electrophilic centers. This property makes it an effective chelating agent and a versatile reagent in organic synthesis. The compound can also participate in redox reactions, influencing various biochemical pathways .
相似化合物的比较
Propane-1,3-dithiol: Similar structure but lacks the methyl group.
Ethane-1,2-dithiol: Contains thiol groups on adjacent carbon atoms.
Benzene-1,2-dithiol: Aromatic dithiol with thiol groups on a benzene ring .
Uniqueness: 2-Methylbutane-1,3-dithiol is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness makes it particularly useful in specific synthetic applications and as a specialized reagent in various chemical reactions .
属性
CAS 编号 |
54812-83-8 |
|---|---|
分子式 |
C5H12S2 |
分子量 |
136.3 g/mol |
IUPAC 名称 |
2-methylbutane-1,3-dithiol |
InChI |
InChI=1S/C5H12S2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3 |
InChI 键 |
OQCSALVENFOHSN-UHFFFAOYSA-N |
规范 SMILES |
CC(CS)C(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


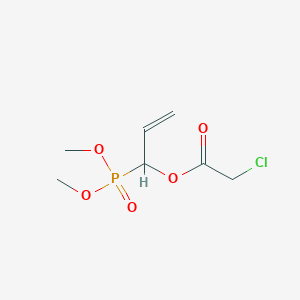
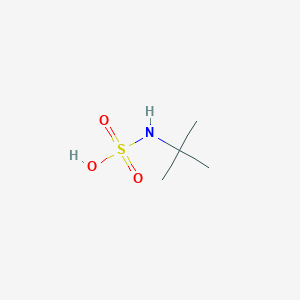
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

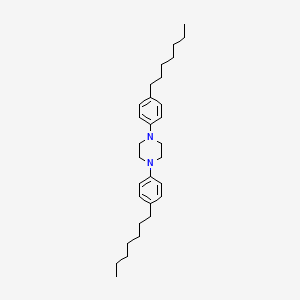
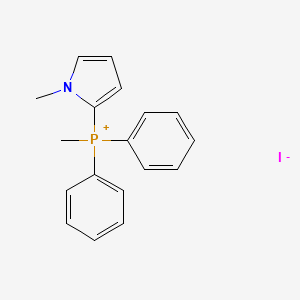
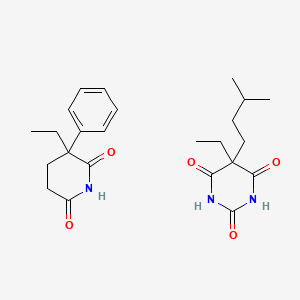
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

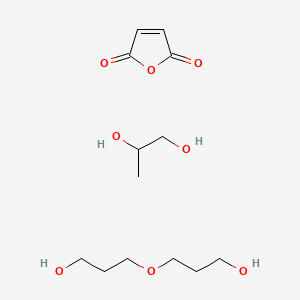
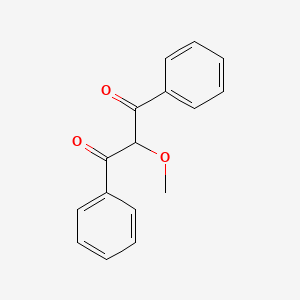
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
